2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one is a compound that features an imidazole ring, a phenyl group, and a long tetradecane chain. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one typically involves the formation of the imidazole ring followed by the attachment of the phenyl and tetradecane groups. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent featuring an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat ulcers.
Uniqueness
2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one is unique due to its long tetradecane chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from other imidazole derivatives and can affect its pharmacokinetic properties .
Properties
CAS No. |
52385-26-9 |
---|---|
Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenyltetradecan-1-one |
InChI |
InChI=1S/C23H34N2O/c1-2-3-4-5-6-7-8-9-10-14-17-22(25-19-18-24-20-25)23(26)21-15-12-11-13-16-21/h11-13,15-16,18-20,22H,2-10,14,17H2,1H3 |
InChI Key |
WYVBZKGWXQJMLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.